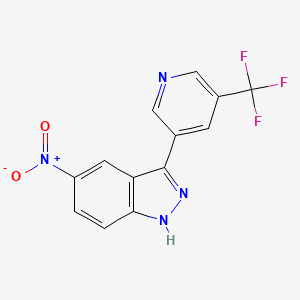

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole

Description

Properties

CAS No. |

1356088-06-6 |

|---|---|

Molecular Formula |

C13H7F3N4O2 |

Molecular Weight |

308.22 g/mol |

IUPAC Name |

5-nitro-3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazole |

InChI |

InChI=1S/C13H7F3N4O2/c14-13(15,16)8-3-7(5-17-6-8)12-10-4-9(20(21)22)1-2-11(10)18-19-12/h1-6H,(H,18,19) |

InChI Key |

JWUGGWNMLGHIJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-nitroacetophenone Derivatives

A common approach starts with nitration of acetophenone derivatives to introduce the nitro group at the 5-position, followed by reduction of the nitro group to an amino group for further transformations.

- Nitration of 2-acetyl-substituted aromatic compounds using a mixture of sulfuric and nitric acids at low temperature (e.g., -15 to 0 °C) to afford 2-nitro-5-substituted acetophenones with yields around 80-85%.

- Reduction of the nitro group to the amino group using iron powder and ammonium chloride in aqueous methanol at about 60 °C overnight, yielding 2-amino-5-substituted acetophenones in 80-90% yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | H2SO4/HNO3 (1:6.5), < 0 °C, overnight | 80-85 | Controlled temperature nitration |

| Reduction (NO2 → NH2) | Fe powder, NH4Cl, MeOH/H2O (1:1), 60 °C | 80-90 | Efficient conversion, mild conditions |

Example: 2-nitro-5-bromoacetophenone to 2-amino-5-bromoacetophenone.

Formation of the Indazole Core

Diazotization and Cyclization

The amino-substituted acetophenone undergoes diazotization under acidic conditions followed by intramolecular cyclization to form the indazole ring.

- Diazotization of 2-amino-5-substituted acetophenone with sodium nitrite in hydrochloric acid at 0–10 °C.

- Subsequent reduction with stannous chloride dihydrate (SnCl2·2H2O) in hydrochloric acid at low temperature, stirring overnight.

- Neutralization to pH 8–9 to precipitate the indazole product.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | NaNO2, HCl, 0–10 °C | — | Formation of diazonium salt |

| Reduction and Cyclization | SnCl2·2H2O, HCl, 0–10 °C, overnight | 80-85 | Efficient ring closure to indazole |

Example: Conversion of 2-amino-5-bromoacetophenone to 3-methyl-5-bromo-1H-indazole with 81% yield.

Representative Synthetic Route Summary

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Nitration of acetophenone derivative | H2SO4/HNO3 mix, <0 °C, overnight | 80-85 | Introduces nitro group |

| 2 | Reduction of nitro to amino | Fe powder, NH4Cl, MeOH/H2O, 60 °C overnight | 80-90 | Amino group for diazotization |

| 3 | Diazotization and cyclization to indazole | NaNO2, HCl, 0-10 °C; SnCl2·2H2O, HCl, overnight | 80-85 | Formation of 3-methyl-5-substituted indazole |

| 4 | Cross-coupling with 5-(trifluoromethyl)pyridin-3-yl boronate | Pd catalyst, base, appropriate solvent | Variable | Installation of trifluoromethylpyridinyl group |

Analytical and Characterization Data

- The indazole products are typically characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry.

- Key IR bands include nitro group absorptions around 1525 cm^-1 and 1345 cm^-1.

- ^1H NMR aromatic protons appear between 7.2–8.7 ppm with methyl groups around 2.5 ppm.

- Mass spectrometry confirms molecular ion peaks consistent with the substituted indazole structure.

Research Findings and Optimization Notes

- Avoidance of hydrazine hydrate reflux enhances safety and scalability of the process.

- Use of iron powder and ammonium chloride for nitro reduction is efficient and mild.

- The diazotization-cyclization sequence is robust, yielding high purity products without extensive purification.

- One-pot protocols combining azo-coupling and cyclization steps have been developed, reducing reaction times and improving yields.

- Cross-coupling reactions require careful selection of catalysts and ligands to tolerate the nitro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The pyridine and indazole rings provide structural rigidity and facilitate specific interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Pyridinyl-Substituted Indazoles

- 5-Nitro-3-(pyridin-2-yl)-1H-indazole (CAS 1356087-82-5): Differs in the pyridinyl substitution (position 2 vs. 3) and lacks the trifluoromethyl group. Molecular weight: 240.22 g/mol.

- 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (CAS 1192873-56-5): Features a trityl-protected indazole and a pyridin-4-yl group. The trityl group increases steric bulk, which may hinder binding to biological targets .

2.1.2. Pyrazole Derivatives ()

- Compound 3f: A pyrazole derivative with chloro and trimethoxyphenyl substituents. Melting point (mp): 118–120°C.

- Compound 3h : Contains dual chloro substituents and a p-tolyl group. Mp: 158–160°C . The chloro groups enhance halogen bonding but lack the nitro group’s resonance effects .

Functional Group Analysis

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances logP values, favoring membrane permeability. In contrast, pyridin-2-yl analogues () lack this modification, reducing their drug-likeness .

- Thermal Stability : Pyrazole derivatives with chloro substituents (e.g., Compound 3h, mp 158–160°C) exhibit higher melting points than nitro-substituted indazoles, possibly due to stronger intermolecular halogen interactions .

Biological Activity

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a nitro group and a trifluoromethyl-pyridine moiety. This unique structure is believed to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that 5-nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.4 |

| HeLa | 6.8 |

These values indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Inhibition of Inflammatory Pathways

The compound has also been evaluated for its ability to inhibit pro-inflammatory cytokines. In a study involving THP-1 cells, it was found to significantly reduce tumor necrosis factor-alpha (TNF-α) release when challenged with lipopolysaccharides (LPS). The IC50 value for TNF-α inhibition was determined to be 2.3 µM, indicating a moderate anti-inflammatory effect.

Table 2: Inhibition of TNF-α Release

| Condition | IC50 (µM) |

|---|---|

| LPS-induced TNF-α | 2.3 |

Structure-Activity Relationship (SAR)

The SAR analysis of indazole derivatives has revealed that the presence of the nitro group and trifluoromethyl substituent plays a crucial role in enhancing biological activity. Modifications at different positions on the indazole ring can lead to variations in potency and selectivity.

Key Findings from SAR Studies

- Nitro Group : Essential for maintaining activity; compounds lacking this group showed significantly reduced potency.

- Trifluoromethyl Substituent : Enhances lipophilicity, improving membrane permeability and bioavailability.

- Position Modifications : Substituents at the 4 or 6 positions can modulate activity; for instance, introducing hydroxyl groups has been shown to improve selectivity for certain targets.

Table 3: Summary of SAR Findings

| Substituent Position | Effect on Activity |

|---|---|

| Nitro (position 3) | Essential for activity |

| Trifluoromethyl | Increases lipophilicity |

| Hydroxyl (position 4) | Improves selectivity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer : A recent investigation demonstrated that treatment with 5-nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole resulted in significant tumor reduction in xenograft models of lung cancer.

- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to decreased inflammation markers and improved joint function, suggesting its utility in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.